N-(5-bromopyridin-2-yl)benzenesulfonamide
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Overview
Description
N-(5-bromopyridin-2-yl)benzenesulfonamide is an organic compound with the molecular formula C11H9BrN2O2S It is a derivative of benzenesulfonamide, where the sulfonamide group is attached to a 5-bromopyridin-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(5-bromopyridin-2-yl)benzenesulfonamide can be synthesized through a multi-step process involving the bromination of pyridine and subsequent sulfonamide formation. One common method involves the reaction of 5-bromopyridine-2-amine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromopyridin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Coupling Reactions: Often require palladium catalysts and bases like potassium carbonate in solvents such as toluene or DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an N-aryl or N-alkyl derivative of the original compound.
Scientific Research Applications
N-(5-bromopyridin-2-yl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors in the body.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in various biological assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of N-(5-bromopyridin-2-yl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The bromine atom and sulfonamide group are key functional groups that interact with molecular targets, influencing the compound’s activity and selectivity .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)benzenesulfonamide: Lacks the bromine atom, which may affect its reactivity and biological activity.
N-(thiazol-2-yl)benzenesulfonamide: Contains a thiazole ring instead of a pyridine ring, leading to different chemical and biological properties.
Uniqueness
N-(5-bromopyridin-2-yl)benzenesulfonamide is unique due to the presence of the bromine atom, which can participate in various chemical reactions and influence the compound’s biological activity
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2S/c12-9-6-7-11(13-8-9)14-17(15,16)10-4-2-1-3-5-10/h1-8H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHLDYOAUIAZES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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